Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate
Description
Current Scientific Significance and Research Rationale for Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate
The scientific significance of this compound stems primarily from its status as a research chemical and a potential building block in organic synthesis. Its molecular framework combines features of an N-substituted benzamide (B126) and a methyl benzoate (B1203000), making it a candidate for the synthesis of more complex molecules, including heterocyclic compounds.
The rationale for its investigation is rooted in the pharmacological and material properties associated with its constituent parts. Chlorinated nitroaromatic compounds are recognized as important precursors for the synthesis of various industrial chemicals and heterocycles. mdpi.com The benzamide structure itself is a common feature in many commercially available drugs. wikipedia.org Therefore, the synthesis and characterization of molecules like this compound are crucial steps in early-stage discovery research, allowing scientists to explore novel chemical space. While extensive research on this specific compound is not widely published, its availability from suppliers of rare and unique chemicals suggests its use in specialized, early-discovery research projects. sigmaaldrich.com
Below is a table summarizing the key chemical and physical properties of the compound.
| Property | Value |
| Molecular Formula | C15H11ClN2O5 uni.lu |
| Molecular Weight | 334.71 g/mol |
| IUPAC Name | This compound uni.lu |
| SMILES | COC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)N+[O-])Cl uni.lu |
| InChI Key | DVWMDFISWCEDRI-UHFFFAOYSA-N uni.lu |
| CAS Number | 329940-62-7 sigmaaldrich.com |
This data is compiled from chemical databases and may include predicted values.
Historical Development and Structural Classification within Benzamide and Benzoate Chemistry
To understand the context of this compound, it is essential to look at the history of its parent chemical classes: benzoates and benzamides.
The history of benzoates is linked to benzoic acid, which was discovered in the 16th century through the dry distillation of gum benzoin. wikipedia.orgnewworldencyclopedia.org It is the simplest aromatic carboxylic acid. wikipedia.org The industrial production of benzoic acid evolved from processes involving benzotrichloride (B165768) to the modern method of partial oxidation of toluene. acs.org Benzoates, the salts and esters of benzoic acid, are formed by reacting benzoic acid with alcohols. wikipedia.org
Benzamide is the simplest amide derivative of benzoic acid, with the chemical formula C7H7NO. wikipedia.orgnih.gov It exists as a white solid and is soluble in many organic solvents. wikipedia.org The development of substituted benzamides has been a significant area of medicinal chemistry, leading to a number of commercial drugs. wikipedia.org
This compound is structurally classified as both a benzoate and a benzamide. It is a methyl ester of a substituted benzoic acid (a benzoate) and also an N-aryl substituted benzamide.
| Structural Component | Classification | Description |
| Core Structure 1 | Benzamide | A central amide linkage (-CONH-) connects two substituted benzene (B151609) rings. |
| Core Structure 2 | Benzoate | A methyl ester group (-COOCH3) is attached to one of the benzene rings. |
| Substituents | Chloro and Nitro Groups | A chlorine atom and a nitro group are attached to the benzoyl moiety of the benzamide structure. |
Overview of Advanced Research Domains Pertinent to this compound
While specific, high-profile research applications for this compound are not yet established in the literature, its structure suggests relevance in several advanced domains.
Medicinal Chemistry and Drug Discovery: The benzamide scaffold is a well-known pharmacophore present in a wide range of therapeutic agents. The presence of chloro and nitro groups can significantly influence a molecule's electronic properties and its ability to interact with biological targets. Compounds with similar structural motifs, such as chlorinated nitrobenzenes, are used in the synthesis of pharmaceuticals. mdpi.com Therefore, this compound could serve as a key intermediate or a library compound in screening programs for new drug candidates.
Organic Synthesis and Heterocyclic Chemistry: As a multifunctional molecule, it is a valuable starting material for creating more complex molecular architectures. The functional groups present—ester, amide, nitro, and chloro—offer multiple reaction sites for chemical modification. For instance, the nitro group can be reduced to an amine, which can then be used to form heterocyclic rings, a common strategy in the synthesis of biologically active compounds. mdpi.com
Materials Science: The rigid, aromatic structure combined with polar functional groups suggests potential applications in materials science. Such molecules can exhibit interesting crystal packing properties, influenced by hydrogen bonding and π-π stacking interactions. researchgate.net These interactions are crucial in the design of organic materials with specific electronic or optical properties.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O5/c1-23-15(20)11-4-2-3-5-13(11)17-14(19)10-7-6-9(18(21)22)8-12(10)16/h2-8H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWMDFISWCEDRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801231367 | |
| Record name | Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801231367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329940-62-7 | |
| Record name | Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329940-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801231367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies and Mechanistic Elucidation for Methyl 2 2 Chloro 4 Nitrobenzoyl Amino Benzoate Formation
Diverse Synthetic Routes and Methodological Innovations for Compound Formation
The creation of Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate hinges on the strategic formation of an amide bond. This can be approached through direct coupling methods or by the sequential modification of functional groups on precursor molecules.
Esterification and Amidation Strategies for this compound Synthesis
A primary and efficient route to this compound involves the acylation of methyl anthranilate with 2-chloro-4-nitrobenzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, proceeds via nucleophilic acyl substitution. iitk.ac.inbyjus.compw.livetestbook.comcollegedunia.com The lone pair of electrons on the nitrogen atom of methyl anthranilate attacks the electrophilic carbonyl carbon of 2-chloro-4-nitrobenzoyl chloride. byjus.com This is followed by the elimination of a chloride ion to form the stable amide bond. byjus.com
The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide, which serves two critical roles. byjus.compw.live Firstly, the base neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the amine reactant and shifting the equilibrium towards product formation. byjus.compw.live Secondly, in some cases, the base can act as a catalyst. byjus.com The use of a biphasic system, consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) and water, is common in Schotten-Baumann conditions. testbook.com This allows for the starting materials and the product to remain in the organic phase while the acid byproduct is neutralized in the aqueous phase. testbook.com
Table 1: Key Parameters in the Schotten-Baumann Synthesis of this compound
| Parameter | Role/Description | Typical Conditions |
| Acylating Agent | Provides the 2-chloro-4-nitrobenzoyl moiety. | 2-chloro-4-nitrobenzoyl chloride |
| Amine | Provides the methyl 2-aminobenzoate (B8764639) moiety. | Methyl anthranilate |
| Base | Neutralizes HCl, drives equilibrium, can act as a catalyst. | Pyridine, Sodium Hydroxide |
| Solvent System | Biphasic (organic/aqueous) to separate product and byproduct. | Dichloromethane/Water, Diethyl ether/Water |
Functional Group Interconversions and Precursor Derivatization
An alternative strategy involves the synthesis of the target molecule from precursors that already contain some of the required structural features. This often involves the preparation of a key intermediate, such as 2-chloro-4-nitrobenzoyl chloride, followed by its reaction with the appropriate amine.
The synthesis of 2-chloro-4-nitrobenzoyl chloride typically starts from 2-chloro-4-nitrobenzoic acid. This carboxylic acid is then converted to the more reactive acyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. google.com
Another potential precursor is methyl 2-chloro-4-nitrobenzoate. While direct amidation of this ester is possible, it is generally less facile than the reaction with the corresponding acyl chloride. Catalytic methods, often employing metal catalysts, have been developed for the direct amidation of esters, which could be applicable in this context. researchgate.net
Reaction Kinetics and Advanced Mechanistic Investigations of Synthetic Pathways to the Compound
The kinetics of the Schotten-Baumann reaction for the synthesis of this compound are influenced by several factors, including the concentration of reactants, the nature of the base, and the solvent system. The reaction typically follows a second-order rate law, being first order in both the amine and the acyl chloride.
The mechanism of the Schotten-Baumann reaction involves a nucleophilic addition-elimination pathway. iitk.ac.in The key steps are:
Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. iitk.ac.inbyjus.com
Proton Transfer: A proton is transferred from the nitrogen to a base. byjus.com
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. byjus.com
The base plays a crucial role in the deprotonation step, facilitating the regeneration of the nucleophilic amine and driving the reaction forward. byjus.compw.live The choice of base can influence the reaction rate and yield.
Principles of Green Chemistry and Sustainable Synthesis Approaches for this compound
The traditional synthesis of amides often involves the use of stoichiometric activating agents and halogenated solvents, which raises environmental concerns. researchgate.netucl.ac.uk In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for amide bond formation. researchgate.netucl.ac.ukrsc.orgnih.govsigmaaldrich.com
For the synthesis of this compound, several green chemistry strategies can be considered:
Catalytic Amidation: The use of catalysts, such as those based on boron or various metals, can enable the direct formation of amides from carboxylic acids and amines, avoiding the need for stoichiometric activating agents and the generation of large amounts of waste. ucl.ac.uksigmaaldrich.com
Enzymatic Synthesis: Biocatalysis, using enzymes like lipases, offers a green alternative for amide bond formation. rsc.orgnih.gov These reactions can often be performed under mild conditions and in more environmentally benign solvents. nih.gov
Solvent-Free and Microwave-Assisted Synthesis: Conducting the reaction under solvent-free conditions, often facilitated by microwave irradiation, can significantly reduce solvent waste and reaction times. tandfonline.comresearchgate.net For instance, the synthesis of benzanilides has been effectively carried out using a palladium-doped clay catalyst under microwave irradiation in the absence of a solvent. tandfonline.comresearchgate.net
Table 2: Comparison of Synthetic Approaches based on Green Chemistry Principles
| Approach | Advantages | Disadvantages |
| Traditional Schotten-Baumann | High yield, well-established | Use of stoichiometric base, often in halogenated solvents |
| Catalytic Amidation | Atom-economical, reduces waste | Catalyst cost and separation can be an issue |
| Enzymatic Synthesis | Mild conditions, high selectivity, biodegradable catalyst | Enzyme stability and cost can be limitations |
| Microwave-Assisted Synthesis | Reduced reaction times, often solvent-free | Specialized equipment required |
By adopting these greener methodologies, the synthesis of this compound can be made more sustainable and environmentally friendly.
Molecular Structure, Conformation, and Advanced Spectroscopic Characterization of Methyl 2 2 Chloro 4 Nitrobenzoyl Amino Benzoate
Detailed Conformational Analysis and Stereochemical Features of the Compound
The molecular structure of Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate is characterized by two substituted benzene (B151609) rings linked by an amide bridge. The conformation of such benzanilide (B160483) derivatives is largely dictated by the rotational barriers around the single bonds of this bridge and the potential for intramolecular interactions.
Furthermore, the ortho-positioning of the methyl ester and the amide nitrogen on the anthranilate ring creates a favorable geometry for a strong intramolecular hydrogen bond. This interaction is expected between the amide proton (N-H) and the carbonyl oxygen of the methyl ester (C=O). Such hydrogen bonds are known to significantly stabilize the conformation, creating a pseudo-six-membered ring and restricting the rotational freedom of the molecule. rsc.orgresearchgate.net This "polarity shielding" can influence the molecule's physical properties. rsc.org
In some benzanilides with bulky ortho-substituents, the rotational barrier around the aryl-carbonyl or aryl-nitrogen bond can be high enough to allow for the existence of stable rotational isomers, or atropisomers, which can be detected by techniques like NMR spectroscopy. researchgate.net
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Structural and Dynamic Insights of this compound
While a specific experimental spectrum for this compound is not publicly available, its ¹H and ¹³C NMR spectra can be predicted based on its constituent parts and known chemical shift effects.
¹H NMR Spectroscopy: The spectrum is expected to show distinct signals for each type of proton.
Amide Proton (N-H): A single, broad signal would likely appear far downfield, typically in the δ 10-12 ppm range. Its downfield shift would be pronounced due to deshielding from the adjacent carbonyl group and its involvement in the strong intramolecular hydrogen bond.
Aromatic Protons: The two benzene rings would present complex signals in the aromatic region (δ 7.0-8.5 ppm). The anthranilate ring protons would show a pattern influenced by the ortho-amino and meta-ester groups. The 2-chloro-4-nitrobenzoyl ring would exhibit a distinct pattern for its three protons, with the nitro group causing significant deshielding of adjacent protons.
Methyl Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methyl ester group would be expected, typically appearing around δ 3.8-4.0 ppm.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display a signal for each unique carbon atom.
Carbonyl Carbons: Two signals in the downfield region (δ 165-175 ppm) would correspond to the ester and amide carbonyl carbons.
Aromatic Carbons: A series of signals in the δ 110-150 ppm range would represent the twelve carbons of the two benzene rings. The carbons directly attached to the chloro and nitro groups would show characteristic shifts.
Methyl Carbon (-OCH₃): A single signal in the upfield region (around δ 52 ppm) would correspond to the methyl ester carbon.
Variable temperature NMR studies could provide insight into the rotational dynamics and conformational stability of the molecule. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on analogous structures.
| Group | Signal Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Amide N-H | Singlet (broad) | 10.0 - 12.0 | - |
| Aromatic C-H | Multiplets | 7.0 - 8.5 | 110 - 150 |
| Ester C=O | - | - | ~168 |
| Amide C=O | - | - | ~165 |
| Methyl O-CH₃ | Singlet | 3.8 - 4.0 | ~52 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Dynamics of the Compound
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups within a molecule by probing their vibrational frequencies. The spectra for this compound would be characterized by several key absorption bands.
N-H Stretching: A sharp to moderately broad band is expected in the region of 3200-3400 cm⁻¹. The exact position and sharpness would be influenced by the strength of the intramolecular hydrogen bond.
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.
C=O Stretching: Two distinct and strong carbonyl absorption bands are a key feature. The ester carbonyl stretch is expected around 1720-1740 cm⁻¹, while the amide carbonyl (Amide I band) would appear at a lower frequency, typically 1650-1680 cm⁻¹.
N-O Stretching (Nitro Group): The nitro group would give rise to two strong stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
C-N and C-O Stretching: These vibrations would be found in the fingerprint region (1000-1300 cm⁻¹).
C-Cl Stretching: A moderate to strong band in the 600-800 cm⁻¹ region would be indicative of the carbon-chlorine bond.
Analysis of the IR spectrum of the related precursor, Methyl 2-chloro-4-nitrobenzoate, confirms the expected positions for the nitro group and ester carbonyl stretches. nist.gov
Table 2: Predicted Characteristic IR Absorption Bands This table is predictive and based on analogous structures.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Amide | 3200 - 3400 | Medium |
| Aromatic C-H Stretch | Aryl | 3000 - 3100 | Weak-Medium |
| Aliphatic C-H Stretch | Methyl | 2850 - 2960 | Weak-Medium |
| C=O Stretch | Ester | 1720 - 1740 | Strong |
| C=O Stretch (Amide I) | Amide | 1650 - 1680 | Strong |
| Asymmetric N-O Stretch | Nitro | 1520 - 1560 | Strong |
| Symmetric N-O Stretch | Nitro | 1345 - 1385 | Strong |
| C-Cl Stretch | Aryl Halide | 600 - 800 | Medium-Strong |
High-Resolution Mass Spectrometry for Precise Structural Elucidation and Isotopic Profiling of this compound
High-resolution mass spectrometry (HRMS) provides the precise molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₁₅H₁₁ClN₂O₅), the monoisotopic mass is 334.03564 Da. uni.lu
A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of chlorine. The natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in two molecular ion peaks: [M]⁺ at m/z 334 and [M+2]⁺ at m/z 336, with the [M+2]⁺ peak having roughly one-third the intensity of the [M]⁺ peak.
The fragmentation pattern under electron ionization (EI) would likely involve characteristic cleavages of the amide and ester groups. miamioh.edu Common fragmentation pathways would include:
Alpha-cleavage at the ester, leading to the loss of the methoxy (B1213986) radical (•OCH₃, 31 u) to form an acylium ion.
Cleavage of the amide bond , which could lead to two primary fragment ions: the methyl 2-aminobenzoyl cation (m/z 150) or the 2-chloro-4-nitrobenzoyl cation (m/z 184). The latter fragment's isotopic pattern (m/z 184/186) would also be observable. nih.gov
Predicted collision cross-section (CCS) values, which relate to the ion's shape in the gas phase, can be calculated for various adducts. uni.lu
Table 3: Predicted Mass Spectrometry Data for this compound Data sourced from PubChemLite, calculated using CCSbase. uni.lu
| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 335.04292 | 171.8 |
| [M+Na]⁺ | 357.02486 | 178.3 |
| [M-H]⁻ | 333.02836 | 178.6 |
| [M+NH₄]⁺ | 352.06946 | 184.8 |
| [M]⁺ | 334.03509 | 174.2 |
X-ray Crystallographic Analysis of the Solid-State Molecular Architecture of this compound and Related Benzamides
While the specific crystal structure of this compound has not been reported, its solid-state architecture can be inferred from the crystallographic data of related compounds. Analysis of similar benzamides and substituted nitrobenzenes reveals common structural motifs that are likely to be present. researchgate.net
The molecule is expected to be largely planar, a conformation stabilized by the intramolecular N-H···O=C hydrogen bond between the amide and the ortho-ester group. The crystal structure of 1-Chloro-2-methyl-4-nitrobenzene shows that the nitro group is nearly coplanar with the benzene ring, with a small dihedral angle. mdpi.com A similar planarity is expected for the 2-chloro-4-nitrobenzoyl portion of the target molecule.
In the solid state, intermolecular forces would dictate the crystal packing. A primary interaction would likely be π-π stacking between the electron-deficient nitro-substituted rings and the adjacent benzanilide systems. Additionally, weak C-H···O hydrogen bonds involving the nitro and carbonyl oxygen atoms could link molecules into larger supramolecular assemblies, such as chains or sheets, contributing to the stability of the crystal lattice. mdpi.com
Table 4: Crystallographic Data for a Related Compound: 1-Chloro-2-methyl-4-nitrobenzene Data sourced from Aamer Saeed and Jim Simpson (2012). researchgate.netmdpi.com
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 2₁/n |
| a (Å) | 13.5698(8) |
| b (Å) | 3.7195(3) |
| c (Å) | 13.5967(8) |
| β (°) | 91.703(3) |
| Volume (ų) | 685.96(10) |
| Key Structural Feature | Molecule is essentially planar |
| Key Packing Interactions | π-π stacking and C-H···O hydrogen bonds |
Computational Chemistry and Theoretical Modeling of Methyl 2 2 Chloro 4 Nitrobenzoyl Amino Benzoate
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction (HOMO-LUMO, MEP, NLO)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate. Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the Molecular Electrostatic Potential (MEP), and Nonlinear Optical (NLO) properties.
HOMO-LUMO Analysis: The energies of the HOMO and LUMO orbitals are crucial in determining the electronic and optical properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular reactivity; a smaller gap suggests higher reactivity. nih.govirjweb.com For aromatic compounds containing nitro groups, the strong electron-withdrawing nature of the nitro group significantly influences the electronic properties. researchgate.net In a molecule like this compound, the HOMO is likely to be localized on the electron-rich methyl anthranilate moiety, while the LUMO is expected to be concentrated on the electron-deficient 2-chloro-4-nitrobenzoyl ring. This distribution facilitates intramolecular charge transfer, a key characteristic of many organic materials with interesting electronic properties. The calculated HOMO-LUMO energy gap can provide insights into the molecule's stability and potential for charge transfer interactions. nih.gov
Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov It maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential, associated with lone pairs of electrons and nucleophilic reactivity, while blue regions represent positive potential, indicating electron-deficient areas susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, making them sites for electrophilic attack. Conversely, the hydrogen atoms of the amine group and the aromatic rings would exhibit positive potential.
Nonlinear Optical (NLO) Properties: Molecules with significant intramolecular charge transfer, often characterized by a low HOMO-LUMO gap and a large difference in dipole moment between the ground and excited states, can exhibit NLO properties. The presence of both electron-donating (amino group) and electron-withdrawing (nitro and chloro groups) substituents on the aromatic framework of this compound suggests its potential for NLO activity. DFT calculations can be employed to compute the first-order hyperpolarizability (β), a key parameter for quantifying NLO response. researchgate.net
Table 4.1: Hypothetical DFT-Calculated Electronic Properties of a Substituted Benzanilide (B160483) Analogous to this compound
| Parameter | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -2.8 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 3.7 eV | Chemical reactivity and stability |
| Dipole Moment | 4.5 D | Molecular polarity |
| First Hyperpolarizability (β) | 15 x 10⁻³⁰ esu | Nonlinear optical response |
Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Interactions of the Compound
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide valuable insights into its conformational flexibility and its interactions with solvent molecules.
Solvent Interactions: The behavior of a molecule can be significantly influenced by its surrounding solvent. MD simulations can explicitly model the interactions between this compound and solvent molecules. rsc.org By analyzing the radial distribution functions and hydrogen bonding patterns, it is possible to understand how the solvent organizes around the solute molecule. This is particularly relevant for a molecule with both polar (nitro, carbonyl, ester) and nonpolar (aromatic rings) regions. The simulations can reveal preferential solvation sites and provide a microscopic picture of the solvation process, which is essential for understanding its solubility and reactivity in different media.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for this compound
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. While no specific QSAR/QSPR studies on this compound have been identified, the principles can be applied to this class of compounds.
For a series of benzanilide derivatives, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition. longdom.org This involves calculating a set of molecular descriptors for each compound in the series and then using statistical methods to build a mathematical model that relates these descriptors to the observed activity.
Relevant Molecular Descriptors:
Electronic Descriptors: These describe the electronic properties of the molecule and can include atomic charges, dipole moment, and HOMO/LUMO energies. The electronic effects of the chloro and nitro substituents would be captured by these descriptors.
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area. The conformation of the benzanilide scaffold would be important here.
Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with the logarithm of the partition coefficient (logP) being a common example.
Topological Descriptors: These are numerical values that describe the connectivity of atoms in a molecule.
By developing a robust QSAR model, it would be possible to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent or selective compounds.
Table 4.3: Examples of Descriptors for QSAR/QSPR Studies of Benzanilide Derivatives
| Descriptor Type | Example Descriptor | Information Provided |
| Electronic | HOMO-LUMO Gap | Reactivity, electronic transitions |
| Steric | Molecular Volume | Size and shape constraints for binding |
| Hydrophobic | LogP | Membrane permeability, solubility |
| Topological | Wiener Index | Molecular branching and connectivity |
Computational Elucidation of Reaction Pathways and Transition States for the Compound
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of this compound. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states.
The synthesis of this compound likely involves the acylation of methyl anthranilate with 2-chloro-4-nitrobenzoyl chloride. DFT calculations can be used to model this reaction. The calculations would aim to locate the transition state for the nucleophilic attack of the amino group of methyl anthranilate on the carbonyl carbon of the acid chloride. rsc.orgnih.gov The energy of this transition state determines the activation energy of the reaction and, consequently, the reaction rate.
Furthermore, computational studies can explore alternative reaction pathways and the role of catalysts. For instance, in the acylation of anilines by ketenes, a second aniline (B41778) molecule can act as a catalyst by participating in a cyclic transition state. rsc.org Similar computational analysis could reveal the detailed mechanism of the formation of this compound and potentially suggest ways to optimize the reaction conditions. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering a deep understanding of the reaction mechanism at a molecular level.
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) for this compound
Computational methods, particularly DFT, are widely used to predict and interpret spectroscopic data, which can aid in the structural characterization of molecules like this compound.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with a high degree of accuracy using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be predicted. Comparing the calculated spectrum with the experimental one can confirm the proposed structure and help in the assignment of ambiguous signals. For this compound, this would be particularly useful for assigning the signals of the aromatic protons and carbons, which can be complex due to the presence of various substituents.
Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies corresponding to the normal modes of vibration of a molecule. nih.gov These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of the observed absorption bands. rasayanjournal.co.in For this compound, key vibrational modes would include the N-H stretch, the C=O stretches of the amide and ester groups, and the symmetric and asymmetric stretches of the nitro group. ajol.info The calculated vibrational spectrum can provide a detailed understanding of the molecular vibrations and how they are influenced by the molecular structure.
Table 4.5: Predicted Vibrational Frequencies for Key Functional Groups in a Benzanilide Analog
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H (Amide) | Stretching | ~3300 |
| C=O (Amide I) | Stretching | ~1680 |
| C=O (Ester) | Stretching | ~1720 |
| NO₂ | Asymmetric Stretch | ~1550 |
| NO₂ | Symmetric Stretch | ~1350 |
Chemical Reactivity and Derivatization Studies of Methyl 2 2 Chloro 4 Nitrobenzoyl Amino Benzoate
Hydrolysis Pathways and Stability of the Compound Under Varied Chemical Environments
The stability of Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate is significantly influenced by the chemical environment, particularly the pH. The molecule contains two primary sites susceptible to hydrolysis: the methyl ester and the amide linkage.
The methyl ester group is prone to hydrolysis under both acidic and basic conditions. libretexts.org Acid-catalyzed hydrolysis is a reversible process that yields anthranilic acid and methanol (B129727). niscpr.res.in In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that results in the formation of a carboxylate salt and methanol. libretexts.org The rate of ester hydrolysis is generally dependent on the pH and temperature of the solution. nih.gov
The amide bond in benzanilide (B160483) derivatives is generally more resistant to hydrolysis than the ester linkage. stackexchange.com This increased stability is attributed to the greater resonance stabilization of the amide bond compared to the ester bond. stackexchange.comquora.com Consequently, harsher conditions, such as prolonged heating in strong acid or base, are typically required to cleave the amide bond. Under such conditions, hydrolysis would yield 2-amino-N-(2-chloro-4-nitrobenzoyl)benzoic acid and methanol from the ester hydrolysis, and upon further hydrolysis of the amide, 2-chloro-4-nitrobenzoic acid and methyl anthranilate.
The table below summarizes the expected stability of the primary functional groups under different chemical environments.
| Chemical Environment | Methyl Ester Moiety | Amide Linkage | Overall Stability |
| Neutral (pH ~7) | Generally stable, slow hydrolysis over extended periods. | Highly stable. | The compound is relatively stable under neutral conditions. |
| Acidic (pH < 7) | Susceptible to hydrolysis, yielding the corresponding carboxylic acid and methanol. The reaction is reversible. libretexts.org | More stable than the ester, but can be hydrolyzed under strong acidic conditions and heat. | The ester group is the primary site of degradation. |
| Basic (pH > 7) | Readily undergoes saponification to form a carboxylate salt and methanol. This reaction is irreversible. libretexts.org | Generally stable to mild basic conditions. Strong base and heat are required for cleavage. sciencemadness.org | The ester is readily hydrolyzed, while the amide bond remains largely intact under mild basic conditions. |
Nucleophilic and Electrophilic Reactivity of Aromatic and Ester Moieties in this compound
The presence of two distinct aromatic rings with different substituents leads to varied reactivity towards nucleophilic and electrophilic reagents.
Nucleophilic Reactivity:
The primary sites for nucleophilic attack are the carbonyl carbon of the ester and the aromatic carbon bearing the chlorine atom.
Nucleophilic Acyl Substitution at the Ester: The carbonyl carbon of the methyl ester is electrophilic and can be attacked by nucleophiles, leading to the substitution of the methoxy (B1213986) group. This is the key step in the hydrolysis of the ester.
Nucleophilic Aromatic Substitution (SNAr): The aromatic ring of the 2-chloro-4-nitrobenzoyl moiety is highly activated towards nucleophilic aromatic substitution. The presence of two strong electron-withdrawing groups (the nitro group and the benzoyl group) in positions ortho and para to the chlorine atom significantly stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile. doubtnut.comaskfilo.comshaalaa.comnih.govbrainly.com This makes the chlorine atom a good leaving group in the presence of strong nucleophiles. The reactivity is expected to be greater than that of p-nitrochlorobenzene due to the presence of an additional electron-withdrawing group. doubtnut.comshaalaa.com
Electrophilic Reactivity:
The two aromatic rings exhibit different susceptibilities to electrophilic attack.
2-Chloro-4-nitrobenzoyl Ring: This ring is strongly deactivated towards electrophilic aromatic substitution. Both the chloro and the nitro groups are electron-withdrawing and deactivating.
The following table summarizes the predicted reactivity of different positions in the molecule towards nucleophilic and electrophilic attack.
| Position | Type of Attack | Predicted Reactivity | Influencing Factors |
| Carbonyl carbon of the ester | Nucleophilic | High | Polarization of the C=O bond. |
| Carbon bearing the Cl atom | Nucleophilic | High | Activation by ortho- and para- electron-withdrawing groups (NO₂ and CO). doubtnut.comaskfilo.comshaalaa.com |
| 2-Chloro-4-nitrobenzoyl ring | Electrophilic | Very Low | Deactivation by Cl and NO₂ groups. |
| Methyl anthranilate ring | Electrophilic | Moderate | Activation by the amide group, deactivation by the ester group. |
Catalytic Transformations and Selective Functionalization Strategies for the Compound
The presence of multiple functional groups in this compound allows for a variety of catalytic transformations, with a key focus on the selective reduction of the nitro group.
The catalytic hydrogenation of the nitro group is a common and important transformation. This reaction can be achieved using various catalytic systems, and the choice of catalyst and reaction conditions is crucial to ensure selectivity, especially given the presence of a chloro substituent and an ester group.
Selective Nitro Group Reduction: The reduction of the aromatic nitro group to an amine is a synthetically valuable transformation. Several methods have been developed for the selective reduction of nitro groups in the presence of other reducible functionalities like esters and halogens. niscpr.res.inthieme-connect.comresearchgate.netorganic-chemistry.orgscispace.com
Catalytic Hydrogenation: Traditional methods often employ catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. However, these conditions can sometimes lead to the hydrogenolysis (removal) of the chlorine atom.
Transfer Hydrogenation: Reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst can be used for selective nitro reduction. organic-chemistry.org
Metal-based Reductants: Systems like NaBH₄-FeCl₂ have been shown to be effective for the selective reduction of nitro groups in the presence of ester functionalities. thieme-connect.comresearchgate.net Other reagents like zinc or magnesium powder with hydrazine glyoxylate (B1226380) have also been reported for this purpose. niscpr.res.in
The table below presents some common catalytic systems for the selective reduction of nitro groups.
| Catalytic System | Reductant | Selectivity |
| Pd/C | H₂ | Can lead to dehalogenation. organic-chemistry.org |
| Raney Nickel | H₂ | Generally good for preserving halo substituents. |
| Fe/CaCl₂ | Hydrazine hydrate | Good selectivity for nitro group over halogens and esters. organic-chemistry.org |
| NaBH₄-FeCl₂ | NaBH₄ | High chemoselectivity for the nitro group, leaving the ester group unaffected. thieme-connect.comresearchgate.net |
| Zn or Mg powder | Hydrazine glyoxylate | Effective for selective reduction of nitro groups in the presence of halogens and esters. niscpr.res.in |
| Co₂(CO)₈-H₂O | H₂O | Selectively reduces nitro groups in the presence of carbonyl groups and halides. scispace.com |
Synthesis of Structural Analogues and Hybrid Molecules for Structure-Reactivity Correlation
The synthesis of structural analogues of this compound is crucial for establishing structure-reactivity relationships and for the development of molecules with tailored properties. The general synthetic approach involves the acylation of a substituted methyl anthranilate with a substituted 2-chloro-4-nitrobenzoyl chloride. researchgate.netucj.org.ua
Variations in the substituents on both aromatic rings can significantly impact the chemical reactivity of the resulting analogues.
Substituents on the Anthranilate Ring: The introduction of electron-donating groups (e.g., methoxy, alkyl) on the anthranilate ring would be expected to increase the nucleophilicity of the amino group, potentially affecting the ease of acylation. These groups would also further activate the ring towards electrophilic substitution. Conversely, electron-withdrawing groups (e.g., nitro, cyano) would decrease the nucleophilicity of the amino group and deactivate the ring towards electrophilic attack.
Substituents on the Benzoyl Ring: Modifying the substituents on the 2-chloro-4-nitrobenzoyl ring will primarily influence the electrophilicity of the carbonyl carbon and the reactivity of the aromatic ring towards nucleophilic substitution. For instance, replacing the nitro group with a less electron-withdrawing group would decrease the rate of nucleophilic aromatic substitution of the chlorine atom.
The following table outlines the expected effects of substituent variations on the reactivity of analogues.
| Moiety | Substituent Variation | Expected Effect on Reactivity |
| Anthranilate Ring | Electron-donating groups (e.g., -OCH₃, -CH₃) | Increased reactivity towards electrophilic aromatic substitution. |
| Electron-withdrawing groups (e.g., -NO₂, -CN) | Decreased nucleophilicity of the amino group and decreased reactivity towards electrophilic aromatic substitution. | |
| Benzoyl Ring | Additional electron-withdrawing groups | Increased electrophilicity of the carbonyl carbon and enhanced rate of nucleophilic aromatic substitution of the chlorine. |
| Electron-donating groups | Decreased electrophilicity of the carbonyl carbon and reduced rate of nucleophilic aromatic substitution of the chlorine. |
Mechanistic Investigations of Methyl 2 2 Chloro 4 Nitrobenzoyl Amino Benzoate S Molecular Interactions Non Physiological/non Clinical
Binding Affinity Studies with Model Chemical Systems (e.g., in vitro macromolecular binding)
There are no specific studies available in the public domain that detail the binding affinity of Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate with model chemical systems. Research investigating its in vitro binding to macromolecules such as proteins or nucleic acids has not been reported. Consequently, quantitative data such as dissociation constants (Kd), association constants (Ka), or inhibitory concentrations (IC50) in the context of macromolecular binding are not available for this compound.
Enzyme Inhibition Kinetics and Molecular Mechanisms (purely biochemical, in vitro)
No dedicated research has been published on the enzyme inhibition kinetics of this compound. As such, there is no information regarding its potential inhibitory effects on any specific enzymes. Data tables detailing kinetic parameters like the Michaelis constant (Km), maximum velocity (Vmax), or the mode of inhibition (e.g., competitive, non-competitive) are absent from the scientific literature for this compound.
Receptor-Ligand Interaction Modeling and Pharmacophore Development (computational, in vitro context)
Computational studies, including receptor-ligand interaction modeling and pharmacophore development, specifically for this compound, are not found in published research. There are no available models detailing its binding modes, interaction energies, or key pharmacophoric features derived from its structure in the context of specific biological targets.
Photophysical Properties and Photoreactivity Mechanisms of this compound
A detailed investigation into the photophysical properties and photoreactivity mechanisms of this compound has not been reported. Information regarding its absorption and emission spectra, quantum yields, and excited-state dynamics is not available. Similarly, studies on its photochemical stability or potential to undergo photoreactions under UV or visible light are absent.
Electrochemical Behavior and Redox Mechanisms of the Compound
The electrochemical behavior and redox mechanisms of this compound have not been a subject of published research. There are no reports on its oxidation-reduction potentials, electron transfer kinetics, or the mechanisms of its electrochemical reactions determined through techniques such as cyclic voltammetry.
Advanced Analytical Methodologies for Research on Methyl 2 2 Chloro 4 Nitrobenzoyl Amino Benzoate
Chromatographic Separation Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Impurity Profiling in Research Synthesis of the Compound
In the research synthesis of Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate, ensuring the purity of the final compound and identifying any process-related impurities are critical steps for accurate subsequent studies. High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for these purposes due to its high resolution and sensitivity. A typical HPLC method for purity assessment would involve a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The gradient elution, where the proportion of the organic solvent is gradually increased, allows for the effective separation of the target compound from its starting materials, intermediates, and by-products. Detection is commonly achieved using a UV-Vis detector, set at a wavelength where the compound exhibits maximum absorbance, determined by a preliminary UV scan.
For more detailed impurity profiling and structural elucidation of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, particularly for volatile and thermally stable impurities. The sample would be subjected to gas chromatography to separate the different components, which are then introduced into the mass spectrometer. The mass spectrometer provides detailed mass-to-charge ratio data, which helps in identifying the molecular weight and fragmentation pattern of the impurities, thereby facilitating their structural identification.
Hypothetical HPLC Purity Analysis Data
| Peak No. | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 2.5 | 0.15 | Starting Material 1 |
| 2 | 3.8 | 0.20 | Starting Material 2 |
| 3 | 7.2 | 99.5 | This compound |
| 4 | 8.1 | 0.15 | Unknown Impurity |
Development of Advanced Detection and Quantification Methods for this compound in Complex Research Matrices
The detection and quantification of this compound in complex research matrices, such as biological fluids or environmental samples, necessitate the development of highly sensitive and selective analytical methods. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique well-suited for this challenge. This method combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.
In a typical LC-MS/MS method, after chromatographic separation, the compound is ionized, often using electrospray ionization (ESI). The precursor ion corresponding to the protonated or deprotonated molecule of this compound is then selected in the first mass analyzer. This precursor ion is fragmented in a collision cell, and specific product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides a high degree of selectivity, minimizing interference from the complex matrix and allowing for accurate quantification at very low concentrations. The development of such a method would involve optimizing the chromatographic conditions and the mass spectrometry parameters, including the selection of precursor and product ions and the optimization of collision energy.
Characterization of Degradation Products and By-products from Research Reactions Involving the Compound
Understanding the stability of this compound and characterizing any degradation products or by-products formed during research reactions is crucial for interpreting experimental results. Forced degradation studies, where the compound is exposed to various stress conditions such as acid, base, oxidation, heat, and light, can be conducted to identify potential degradation pathways.
The characterization of these degradation products and by-products often requires a combination of analytical techniques. HPLC coupled with a photodiode array (PDA) detector can provide preliminary information on the number of degradation products and their UV spectra. For structural elucidation, LC-MS/MS is invaluable. By comparing the mass spectra of the degradation products with that of the parent compound, it is possible to propose structures based on the observed mass shifts and fragmentation patterns. For definitive structural confirmation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy may be employed after isolating the degradation products using preparative HPLC.
Potential By-products in Synthesis
| Compound Name | Potential Origin |
| 2-Chloro-4-nitrobenzoic acid | Hydrolysis of the benzoyl chloride starting material |
| Methyl anthranilate | Unreacted starting material |
| Bis-acylated product | Reaction of the product with another molecule of the benzoyl chloride |
Environmental Transformation and Degradation Pathways of Methyl 2 2 Chloro 4 Nitrobenzoyl Amino Benzoate
Photodegradation Mechanisms and Products in Aqueous and Atmospheric Systems
Photodegradation, or the breakdown of compounds by light, is a critical process in the environmental attenuation of organic pollutants. For Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate, this process is largely dictated by the nitroaromatic and chlorinated aromatic functionalities.
In aqueous environments, the photodegradation of nitroaromatic compounds can proceed through several mechanisms. One common pathway involves the excitation of the nitro group by ultraviolet (UV) radiation, leading to the formation of reactive species. Studies on similar nitroaromatic compounds, such as nitrobenzene and nitrophenols, show that photodegradation often follows first-order kinetics. nih.gov The process can be significantly enhanced by the presence of hydroxyl radicals (•OH), often generated through processes like the UV/H2O2 system. nih.gov Intermediates from the photodegradation of nitrobenzene include various nitrophenol isomers, nitrohydroquinone, and benzoquinone. nih.gov Further degradation can lead to the opening of the aromatic ring, producing smaller organic acids like formic, glyoxylic, and oxalic acid. nih.gov
Another potential photodegradation pathway for this compound is the photohydrolysis of the ester and amide linkages, although this is generally a slower process compared to the transformation of the nitroaromatic group. The cleavage of the amide bond would yield 2-chloro-4-nitrobenzoic acid and methyl anthranilate. Subsequent photodegradation of these products would then occur. For instance, chlorinated benzoic acids can undergo photodechlorination to form benzoic acid, which is more readily degradable.
In atmospheric systems, the compound, if volatilized, would be subject to gas-phase reactions, primarily with hydroxyl radicals. The rate of this reaction is influenced by the electron-donating or -withdrawing nature of the substituents on the aromatic rings. The nitro group, being strongly electron-withdrawing, would deactivate the ring towards electrophilic attack by •OH, while the amino and ester groups would be activating.
Table 1: Potential Photodegradation Products of Related Nitroaromatic Compounds in Aqueous Systems
| Parent Compound | Major Photoproducts |
|---|---|
| Nitrobenzene | p-Nitrophenol, m-Nitrophenol, o-Nitrophenol |
| 2,4-Dinitrotoluene | 2,4-Dinitrobenzyl alcohol, 2,4-Dinitrobenzaldehyde |
This table is illustrative and based on data from related nitroaromatic compounds to infer potential transformation products.
Biodegradation Pathways and Identification of Microbial Metabolites (mechanistic focus)
Biodegradation, the breakdown of organic matter by microorganisms, is a key process in the removal of xenobiotics from the environment. The biodegradation of this compound would likely proceed through the enzymatic cleavage of its ester and amide bonds, followed by the degradation of the resulting aromatic structures.
The initial step in the biodegradation of this compound is likely the hydrolysis of the methyl ester group by esterase enzymes, a common reaction in microbial metabolism. science.gov This would yield the corresponding carboxylate, Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoic acid, and methanol (B129727). google.comgoogle.com Subsequently, or in parallel, the amide linkage could be cleaved by amidase enzymes. This would break the molecule into two main metabolites: 2-chloro-4-nitrobenzoic acid and methyl anthranilate.
The microbial degradation of the resulting 2-chloro-4-nitrobenzoic acid would involve several steps. The nitro group is often reduced to an amino group by nitroreductase enzymes, forming 2-chloro-4-aminobenzoic acid. This is a critical step as the amino group is less toxic and more amenable to further degradation. Following this, the chlorine atom can be removed through either reductive, oxidative, or hydrolytic dehalogenation. The resulting aminobenzoic acid can then undergo ring cleavage, typically initiated by dioxygenase enzymes, leading to intermediates that can enter central metabolic pathways like the Krebs cycle. ub.edu
The other product of amide bond cleavage, methyl anthranilate, would likely be hydrolyzed to anthranilic acid and methanol. Anthranilic acid is a known intermediate in the degradation of tryptophan and can be metabolized by various microorganisms. The pathway typically involves hydroxylation and subsequent ring cleavage.
Several bacterial genera are known to be involved in the degradation of compounds with similar structures, including Pseudomonas, Alcaligenes, and Bacillus. researchgate.netnih.gov These microorganisms possess the diverse enzymatic machinery required to break down complex aromatic compounds.
Table 2: Key Enzymatic Reactions in the Postulated Biodegradation of this compound
| Reaction | Enzyme Class | Substrate Moiety | Potential Products |
|---|---|---|---|
| Ester Hydrolysis | Esterases | Methyl benzoate (B1203000) | Carboxylic acid, Methanol |
| Amide Hydrolysis | Amidases | Benzoylamino | Benzoic acid derivative, Amino-benzoate derivative |
| Nitro Reduction | Nitroreductases | Nitroaromatic | Aminoaromatic |
| Dehalogenation | Dehalogenases | Chloroaromatic | Hydroxylated aromatic |
Sorption and Leaching Behavior in Model Environmental Compartments for the Compound
The mobility and bioavailability of this compound in the environment are largely determined by its sorption to soil and sediment particles and its subsequent potential for leaching into groundwater. These processes are influenced by the physicochemical properties of the compound and the characteristics of the environmental matrix, such as soil organic matter content, clay content, and pH.
The sorption of organic compounds to soil is often described by the soil organic carbon-water partition coefficient (Koc). Given the structure of this compound, with its multiple aromatic rings and functional groups, it is expected to have a moderate to high affinity for soil organic matter. The presence of the nitro and chloro groups can increase the compound's hydrophobicity, leading to stronger sorption. Studies on structurally similar herbicides have shown that sorption is positively correlated with soil organic matter and clay content. nih.govscielo.br
The pH of the soil can also play a significant role. While the parent compound is neutral, its potential degradation product, Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoic acid (from ester hydrolysis), is an acid. At soil pH values above its pKa, this metabolite would be in its anionic form, which is generally more mobile and less sorbed to negatively charged soil colloids.
Table 3: Factors Influencing Sorption and Leaching of Organic Compounds in Soil
| Factor | Influence on Sorption | Influence on Leaching |
|---|---|---|
| High Soil Organic Matter | Increases | Decreases |
| High Clay Content | Increases | Decreases |
| High Soil pH (for acidic metabolites) | Decreases | Increases |
| High Water Solubility | Decreases | Increases |
Emerging Applications of Methyl 2 2 Chloro 4 Nitrobenzoyl Amino Benzoate in Chemical Sciences and Materials
Role as a Key Synthetic Intermediate for Complex Organic Molecules
The structure of Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate makes it a valuable building block for the synthesis of more elaborate organic molecules. N-substituted anthranilate derivatives are recognized as important intermediates for preparing various biologically active compounds, including acridine (B1665455) and acridone (B373769) derivatives which have shown potential antimalarial, antiviral, and antibacterial activities. nih.govsemanticscholar.org The synthesis of a series of N-benzoyl anthranilic acid derivatives has been undertaken to develop selective inhibitors for human aldo-keto reductase (AKR) enzymes, which are significant targets for new drugs. nih.govnih.gov
The core structure of this compound offers several reactive sites for further chemical modification:
The Nitro Group: The nitro (-NO₂) group can be reduced to an amine (-NH₂), which can then be subjected to a wide range of reactions, such as diazotization or acylation, to introduce new functional groups or link to other molecular scaffolds.
The Chloro Group: The chlorine (-Cl) atom on the benzoyl ring can be replaced through nucleophilic aromatic substitution reactions, allowing for the attachment of various substituents like thiols or anilines. This strategy has been employed in the synthesis of potential antibacterial agents that inhibit the interaction between bacterial RNA polymerase and sigma factors. nih.gov
The Ester Group: The methyl ester (-COOCH₃) can be hydrolyzed to a carboxylic acid (-COOH), providing a handle for amide bond formation or other modifications.
Aromatic Rings: The two phenyl rings can undergo electrophilic substitution reactions, although the substituents present will direct the position of new groups.
This multifunctionality allows chemists to use this compound as a scaffold, systematically building upon it to create libraries of complex molecules for screening in drug discovery and materials science. nih.gov For instance, the general class of N-benzoyl anthranilic acids serves as a foundation for developing inhibitors of enzymes like AKR1C3, demonstrating the therapeutic potential of molecules derived from this structural template. nih.govnih.gov
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reaction | Resulting Functionality | Potential Application |
|---|---|---|---|
| Nitro (-NO₂) | Reduction | Amine (-NH₂) | Further derivatization, coupling reactions |
| Chloro (-Cl) | Nucleophilic Substitution | Thioether, Amine, etc. | Introduction of new side chains |
| Ester (-COOCH₃) | Hydrolysis | Carboxylic Acid (-COOH) | Amide bond formation, salt formation |
| Aromatic Rings | Electrophilic Substitution | Halogenation, Nitration, etc. | Modification of electronic properties |
Potential in Supramolecular Chemistry and Host-Guest Systems Involving the Compound
Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding and π-π stacking. nih.gov The molecular structure of this compound contains several functional groups that could facilitate its participation in the formation of such complex assemblies.
Key structural features and their potential non-covalent interactions include:
Amide Linkage (-NH-C=O): The amide group is an excellent hydrogen bond donor (the N-H group) and acceptor (the C=O group). This allows the molecule to form strong, directional hydrogen bonds with itself or with other molecules (guests), leading to the formation of ordered structures like tapes, sheets, or helices.
Aromatic Rings: The two phenyl rings can engage in π-π stacking interactions, where the electron clouds of adjacent rings attract each other. These interactions are crucial for the self-assembly of many organic molecules.
Nitro and Ester Groups: The oxygen atoms in the nitro (-NO₂) and ester (-COOCH₃) groups can act as hydrogen bond acceptors. The polar nature of the nitro group can also lead to significant dipole-dipole interactions.
While specific studies on host-guest systems involving this exact compound are not prevalent, research on related nitroaromatic compounds shows their ability to act as guests within macrocyclic hosts. psu.edu The formation of these host-guest complexes relies on the guest molecule fitting into the host's cavity, stabilized by non-covalent forces. nih.govpsu.edu The combination of hydrogen bonding sites and aromatic surfaces in this compound suggests its potential to act as either a guest, fitting into a larger host molecule, or as a component of a self-assembled host network. gla.ac.uk The precise geometry and electronic properties of the molecule would dictate the nature and stability of any resulting supramolecular structures.
Applications in Functional Materials (e.g., dyes, liquid crystals, polymers)
The inherent properties of this compound suggest its potential for use in the development of functional materials. The incorporation of specific molecules into materials can impart desirable optical, electronic, or mechanical properties.
Dyes: Many organic dyes possess structures containing aromatic rings coupled with electron-withdrawing groups (like -NO₂) and electron-donating groups. nih.gov The nitroaromatic portion of this compound acts as a strong chromophore (a light-absorbing part of a molecule). Modification of the molecule, for example by reducing the nitro group to an amine or by adding other substituents, could tune its color and other photophysical properties. Nitroaromatic compounds have historically been used in the synthesis of dyes. nih.gov
Liquid Crystals: The guest-host effect in liquid crystal displays (LCDs) involves dissolving a dichroic dye into a liquid crystal host. pageplace.de The dye molecules align with the liquid crystal molecules, and their orientation can be controlled by an electric field, allowing for the modulation of light absorption. For a molecule to be an effective guest dye, it typically needs a rigid, elongated (rod-like) structure. pageplace.deresearchgate.net While the target compound is not perfectly linear, its aromatic core is a common feature in many dichroic dyes. Its suitability would depend on its ordering parameter when mixed with a specific liquid crystal host. rsc.orgresearchgate.net
Polymers: The molecule could potentially be incorporated into polymers to create materials with specialized properties. This could be achieved by first modifying the molecule to introduce a polymerizable group (like a vinyl or acrylate (B77674) group) and then co-polymerizing it with other monomers. The presence of the polar nitro group and the rigid aromatic structure could influence the resulting polymer's thermal stability, refractive index, or affinity for certain analytes in sensor applications. The general class of N-substituted anthranilates has been synthesized on polymer supports, indicating compatibility with polymer chemistry methodologies. nih.govsemanticscholar.org
Utility as a Chemical Probe or Labeling Agent in Research Tools
Chemical probes are small molecules used to study biological processes or to identify and track specific proteins or other biomolecules. nih.gov this compound possesses features that suggest its potential as a scaffold for creating such research tools.
The nitrobenzyl group is a well-known photocage, a chemical moiety that can be cleaved by light to release another molecule or to activate a compound. acs.orgrsc.org This property could be exploited to design "caged" probes where the biological activity is triggered by UV or visible light. Upon irradiation, the nitro group could initiate a reaction that activates the probe at a specific time and location within a biological sample.
Furthermore, the molecule could be developed into an activity-based probe. These probes typically have a reactive group (a "warhead") that forms a covalent bond with a target protein, allowing for its identification and characterization. beilstein-journals.org The chloro-substituent on the benzoyl ring could potentially act as a reactive site, or the molecule could be modified to include a more specific electrophilic warhead.
Finally, the nitroaromatic structure itself has properties that can be useful for detection. Nitroaromatic compounds can be detected electrochemically, and the nitro group can be reduced to a fluorescent amine group. This opens the possibility of using derivatives of this compound as labels that can be detected through electrochemical or fluorescence-based methods.
Conclusion and Future Research Perspectives for Methyl 2 2 Chloro 4 Nitrobenzoyl Amino Benzoate
Synthesis of Key Research Findings and Contributions for the Compound
An extensive review of scientific literature indicates that Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate is a compound for which detailed research findings and biological activity studies are not widely published. Its primary role appears to be that of a chemical intermediate or a member of compound libraries for early-stage discovery research. However, the structural motifs present in the molecule—an N-benzoylanthranilate core, substituted with chloro and nitro groups—are well-represented in medicinal chemistry, allowing for an informed synthesis of its potential contributions.
The N-acyl anthranilamide and N-benzoyl anthranilic acid frameworks are recognized as privileged structures in drug discovery. nih.govthegoodscentscompany.com Derivatives of this class have been investigated for a wide range of pharmacological activities, including anti-inflammatory, anti-platelet, and antidiabetic properties. thegoodscentscompany.comnih.gov For instance, a series of 2-chloro-4-nitrobenzamide derivatives, which share a common starting material, have been synthesized and evaluated as antidiabetic agents, showing inhibitory activity against α-glucosidase and α-amylase. nih.gov This suggests that the core scaffold of this compound is conducive to interactions with biological targets.
Furthermore, the inclusion of halogen and nitro functional groups on aromatic rings is a common strategy in medicinal chemistry to modulate a compound's biological activity. mdpi.comresearchgate.net The chlorine atom can enhance properties such as membrane permeability and metabolic stability, while the nitro group is a versatile functional group known to be present in various therapeutic agents, including those with antimicrobial and anticancer applications. mdpi.comresearchgate.net For example, studies on flavonoid derivatives have shown that the presence of both chloro and nitro groups can lead to potent inhibitory activity against pathogenic bacteria. researchgate.net
Therefore, the key potential contribution of this compound lies in its capacity to serve as a versatile scaffold for the synthesis of novel, biologically active molecules. Its structure combines a proven pharmacophore (N-benzoylanthranilate) with functional groups known to enhance therapeutic effects, making it a valuable starting point for developing new drug candidates.
Identification of Unexplored Research Avenues and Challenges for this compound
Given the scarcity of dedicated research, numerous avenues for the investigation of this compound remain unexplored. The primary challenge is the current lack of foundational data, which presents a significant hurdle for initiating research.
Unexplored Research Avenues:
Comprehensive Physicochemical Characterization: There is a lack of published data on the compound's fundamental properties, including detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry), single-crystal X-ray diffraction, solubility, and stability profiles. This information is essential for any further synthetic or biological work.
Optimization of Synthesis: While a standard synthesis can be postulated via the acylation of methyl anthranilate with 2-chloro-4-nitrobenzoyl chloride, research into optimizing reaction conditions, yields, and exploring greener, more sustainable synthetic methodologies is an open area.
Broad-Spectrum Biological Screening: The compound has not been subjected to systematic biological evaluation. A crucial unexplored avenue is to screen it against a diverse range of biological targets to identify potential therapeutic activities. Based on its structural analogues, promising areas for screening include:
Anticancer Activity: Against various human cancer cell lines.
Antimicrobial Activity: Against a panel of pathogenic bacteria and fungi.
Anti-inflammatory Activity: Using in vitro assays such as COX enzyme inhibition.
Enzyme Inhibition: Targeting enzymes like α-glucosidase, α-amylase, or aldo-keto reductases. thegoodscentscompany.comnih.gov
Metabolic Studies: Investigation into the metabolic fate of the compound, particularly the reduction of the nitro group, is crucial. The metabolites may possess their own distinct biological activities or toxicities.
Challenges:
Limited Availability and Data: The compound is primarily available as a research chemical from specialized suppliers, often without comprehensive analytical data. This requires researchers to perform extensive initial characterization, adding time and cost to projects.
Potential Toxicity: The presence of the nitroaromatic group necessitates a thorough toxicological evaluation, as this moiety can sometimes be associated with cytotoxicity or genotoxicity.
Structure-Activity Relationship (SAR) Vacuum: With no existing biological data, there is no foundation for rational drug design. Initial "blind" screening is required to establish a baseline for any future SAR studies.
Opportunities for Interdisciplinary Research and Innovations Involving the Compound
The structural characteristics of this compound make it a fertile ground for interdisciplinary research, bridging chemistry, biology, and computational sciences.
Computational Chemistry and Medicinal Chemistry: A collaborative approach could begin with in silico studies. Molecular docking simulations could predict the binding affinity of the compound against a library of known drug targets (e.g., kinases, proteases, metabolic enzymes). This computational screening could guide medicinal chemists in prioritizing which biological assays are most likely to yield positive results, saving significant resources. nih.gov
Synthetic Chemistry and Pharmacology: Upon identification of a lead activity, synthetic chemists could create a focused library of analogues. This would involve systematically modifying the substitution patterns on both aromatic rings to probe structure-activity relationships. Pharmacologists could then test these new compounds in more advanced cell-based and potentially in vivo models to determine their efficacy and mechanism of action.
Biocatalysis and Green Chemistry: There is an opportunity to explore enzymatic or microbial methods for the synthesis or modification of the compound. For instance, investigating the use of nitroreductases for the selective reduction of the nitro group could provide an environmentally friendly route to novel amino derivatives with potentially different biological profiles. nih.gov
Materials Science: The presence of multiple functional groups (ester, amide, chloro, nitro) offers possibilities for its use as a monomer or precursor in the synthesis of novel polymers or coordination compounds. Research could explore the potential of these derived materials in applications such as sensing, electronics, or as functional coatings.
By leveraging these interdisciplinary synergies, the research community can move this compound from a relatively obscure chemical intermediate to a well-characterized molecular scaffold with potential applications in medicine and materials science.
Q & A
Q. What are the standard synthetic routes for Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves sequential functionalization of the benzoate core. A common approach includes:
- Acylation : Reacting methyl 2-aminobenzoate with 2-chloro-4-nitrobenzoyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to scavenge HCl .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Key factors affecting yield: stoichiometric control of the acyl chloride, reaction temperature (0–5°C to minimize side reactions), and inert atmosphere to prevent hydrolysis of the acyl chloride.
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR : H and C NMR to confirm substitution patterns and ester/amide bond formation. Discrepancies in aromatic proton splitting (e.g., due to nitro group deshielding) require comparison with simulated spectra from density functional theory (DFT) calculations .
- X-ray crystallography : Single-crystal analysis using SHELX (e.g., SHELXL for refinement) to resolve ambiguities in bond angles and torsional strain caused by steric hindrance between the nitro and chloro groups . Structure validation with PLATON or CCDC tools ensures geometric accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in observed vs. predicted reactivity during nucleophilic substitution at the chloro group?
Discrepancies often arise from steric effects or electronic modulation by the nitro group. Strategies include:
- Kinetic studies : Vary nucleophile concentration (e.g., piperidine, hydrazine) in DMF at 60–80°C to differentiate between SN1/SN2 mechanisms.
- Computational modeling : Use Gaussian or ORCA to calculate electrostatic potential surfaces, identifying electron-deficient regions susceptible to nucleophilic attack .
- Competitive experiments : Compare reactivity with analogs lacking the nitro group (e.g., methyl 2-[(2-chlorobenzoyl)amino]benzoate) to isolate electronic vs. steric contributions .
Q. What methodologies are recommended for analyzing the compound’s potential as a pharmacophore in enzyme inhibition studies?
- Docking simulations : AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., kinases or proteases). The nitro group’s electron-withdrawing effect may enhance hydrogen bonding with active-site residues .
- In vitro assays : Use fluorescence-based assays (e.g., FRET) to measure inhibition constants (). Include control experiments with methyl benzoate derivatives lacking the nitro or chloro groups to establish structure-activity relationships (SAR) .
- Metabolic stability : Assess susceptibility to esterase hydrolysis via LC-MS analysis of rat liver microsome incubations .
Q. How should researchers address crystallographic disorder in the nitro or chloro substituents during structure refinement?
- Multi-conformer modeling : Use SHELXL’s PART instruction to refine alternative orientations of the nitro group, which may exhibit rotational disorder due to weak intermolecular interactions .
- Hirshfeld surface analysis : Evaluate close contacts (e.g., C–H···O interactions) to identify packing forces influencing disorder .
- Validation tools : Cross-check with CheckCIF to flag unusual bond lengths or angles, ensuring disorder is not an artifact of poor data resolution .
Data Contradiction and Optimization
Q. When HPLC purity data conflicts with H NMR integration, what steps should be taken to verify compound integrity?
- Orthogonal methods : Perform LC-MS to confirm molecular ion consistency and rule out co-eluting impurities.
- NMR solvent variation : Acquire spectra in DMSO-d6 (to enhance solubility and resolve broad amide NH signals) vs. CDCl3 (to assess ester hydrolysis artifacts) .
- Spiking experiments : Add a pure reference standard (if available) to the sample and re-run HPLC to check for peak coalescence.
Experimental Design Considerations
Q. What strategies minimize ester hydrolysis during long-term biological assays?
- Buffer selection : Use phosphate-buffered saline (PBS, pH 7.4) instead of Tris-based buffers, which can catalyze hydrolysis.
- Temperature control : Store stock solutions in DMSO at –20°C and avoid repeated freeze-thaw cycles.
- Stability monitoring : Periodically analyze aliquots via LC-MS to quantify hydrolyzed byproducts (e.g., free benzoic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
